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Compound of Interest

Compound Name: VU6036864

Cat. No.: B15577815 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive guide to understanding and evaluating the potential for

Cytochrome P450 (CYP) inhibition by VU6036864, a potent and selective M5 muscarinic

acetylcholine receptor antagonist. Given the absence of direct experimental data on the CYP

inhibition profile of VU6036864 in publicly available literature, this guide offers a framework for

investigation, including predictive approaches, standardized experimental protocols, and

troubleshooting advice.

Frequently Asked Questions (FAQs)
Q1: What is VU6036864 and why is its CYP inhibition potential a concern?

A1: VU6036864 is a novel triazolopyridine-based antagonist of the M5 muscarinic acetylcholine

receptor, showing high potency (human M5 IC50 = 20 nM) and selectivity.[1][2][3][4] As with

any new chemical entity intended for further development, assessing its potential to inhibit CYP

enzymes is crucial. CYP enzymes are the primary drivers of drug metabolism, and their

inhibition can lead to drug-drug interactions (DDIs), potentially causing adverse effects due to

altered pharmacokinetic profiles of co-administered drugs.[5][6]

Q2: Is there any available data on the CYP inhibition profile of VU6036864?

A2: As of the latest literature review, there is no publicly available experimental data specifically

detailing the inhibitory effects of VU6036864 on various Cytochrome P450 isoforms.
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Q3: Are there any structural alerts in VU6036864 that suggest a potential for CYP inhibition?

A3: VU6036864 belongs to the triazolopyridine class of compounds. While not definitive, some

compounds containing a triazole moiety have been associated with CYP inhibition, particularly

in the context of antifungal agents that target fungal CYP51.[7] Additionally, predictive models

for "Triazolopyridine" as a general class have indicated a potential for "High CYP Inhibitory

Promiscuity".[8] However, this is a general prediction and may not be representative of

VU6036864's specific activity. A thorough in silico and in vitro evaluation is necessary to

determine its actual profile.

Q4: How does the mechanism of action of VU6036864 relate to CYP inhibition?

A4: VU6036864 acts as an antagonist at the M5 muscarinic acetylcholine receptor, which is

coupled to Gq/11 proteins.[5][6] This signaling pathway primarily involves the activation of

phospholipase C, leading to an increase in intracellular calcium.[5][6] Currently, there is no

direct, well-established link in the scientific literature between the Gq/11 signaling cascade

initiated by M5 receptor antagonism and the direct regulation of CYP enzyme expression or

activity. Therefore, any potential CYP inhibition by VU6036864 is more likely to be a direct

interaction with the enzymes themselves rather than an indirect effect through its primary

pharmacological target.
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Issue Potential Cause Recommended Action

High variability in in vitro CYP

inhibition assay results.

Inconsistent concentrations of

VU6036864, human liver

microsomes, or cofactors.

Pipetting errors.

Ensure accurate and

consistent preparation of all

solutions. Use calibrated

pipettes and consider

automated liquid handlers for

improved precision.

Precipitation of VU6036864 in

the incubation mixture.

The concentration of

VU6036864 exceeds its

aqueous solubility in the final

assay buffer.

Determine the aqueous

solubility of VU6036864 in the

assay buffer. If necessary,

adjust the concentration range

or use a co-solvent (e.g.,

DMSO), ensuring the final

concentration of the co-solvent

does not affect enzyme

activity.

Observed inhibition appears to

be time-dependent.

VU6036864 or a metabolite

may be forming a covalent

bond with the CYP enzyme,

leading to irreversible

inhibition.

Conduct a time-dependent

inhibition (TDI) assay, which

involves pre-incubating

VU6036864 with microsomes

and NADPH for various times

before adding the probe

substrate.[8]

In silico predictions do not

align with in vitro results.

Differences in the algorithms

and training datasets of the

predictive models. The

complexity of biological

systems is not fully captured

by in silico models.

In vitro experimental data

should always be considered

the gold standard. Use in silico

predictions as a preliminary

screening tool to guide

experimental design.

Predictive Analysis of CYP Inhibition
In the absence of experimental data, in silico predictive models can provide an initial

assessment of the potential for CYP inhibition. Several commercially available and free web-
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based tools can predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and

Toxicity) properties of a compound, including its likelihood of inhibiting various CYP isoforms.

Recommended Approach:

Obtain the SMILES (Simplified Molecular Input Line Entry System) string for VU6036864.

This is a textual representation of the molecule's structure.

Utilize one or more ADMET prediction platforms. Examples include commercial software like

ADMET Predictor® or free web servers such as ADMETlab 2.0, SuperCYPsPred, or

CYPlebrity.[8][9][10]

Input the SMILES string into the platform to generate a CYP inhibition profile. These tools

typically provide a qualitative prediction (e.g., inhibitor/non-inhibitor) and sometimes a

probability score.

Hypothetical Predicted CYP Inhibition Profile for VU6036864:

The following table is a hypothetical representation of what a predictive output might look like.

This is not experimental data and should be confirmed with in vitro assays.

CYP Isoform Predicted Inhibition Confidence Score

CYP1A2 Non-inhibitor 0.85

CYP2C9 Inhibitor 0.72

CYP2C19 Inhibitor 0.68

CYP2D6 Non-inhibitor 0.91

CYP3A4 Inhibitor 0.79

Experimental Protocols
In Vitro CYP Inhibition Assay (IC50 Determination)
This protocol outlines a standard method for determining the half-maximal inhibitory

concentration (IC50) of VU6036864 for major human CYP isoforms using human liver
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microsomes.

Materials:

VU6036864

Human Liver Microsomes (HLMs)

NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-

phosphate dehydrogenase)

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

Specific probe substrates for each CYP isoform (see table below)

Specific positive control inhibitors for each CYP isoform

Acetonitrile or methanol for reaction termination

96-well plates

LC-MS/MS system for metabolite quantification

CYP Isoform-Specific Reagents:

CYP Isoform Probe Substrate Positive Control Inhibitor

CYP1A2 Phenacetin Furafylline

CYP2C9 Diclofenac Sulfaphenazole

CYP2C19 S-Mephenytoin Ticlopidine

CYP2D6 Dextromethorphan Quinidine

CYP3A4 Midazolam Ketoconazole

Procedure:
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Prepare Stock Solutions: Dissolve VU6036864 and positive control inhibitors in a suitable

solvent (e.g., DMSO) to create high-concentration stock solutions.

Prepare Incubation Mixtures: In a 96-well plate, combine phosphate buffer, human liver

microsomes, and the specific probe substrate for the CYP isoform being tested.

Add Inhibitor: Add varying concentrations of VU6036864 (or the positive control inhibitor) to

the wells. Include a vehicle control (solvent only).

Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

Initiate Reaction: Add the NADPH regenerating system to all wells to start the metabolic

reaction.

Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the

reaction is in the linear range.

Terminate Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or

methanol), which will also precipitate the proteins.

Sample Processing: Centrifuge the plate to pellet the precipitated protein.

Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific

metabolite using a validated LC-MS/MS method.

Data Analysis: Calculate the percentage of inhibition for each concentration of VU6036864
relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the

VU6036864 concentration and fit the data to a four-parameter logistic equation to determine

the IC50 value.
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Caption: Workflow for in vitro CYP inhibition IC50 determination.
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Caption: M5 muscarinic receptor signaling pathway and the antagonistic action of VU6036864.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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